molecular formula C16H21NO3 B565558 Ramelteon Metabolite M-II-d3 CAS No. 1246812-22-5

Ramelteon Metabolite M-II-d3

Cat. No.: B565558
CAS No.: 1246812-22-5
M. Wt: 278.366
InChI Key: FGFNIJYHXMJYJN-PJCDIQNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ramelteon Metabolite M-II-d3 is a stable isotope-labeled analog of Ramelteon Metabolite M-II, the primary active metabolite of Ramelteon, a selective MT1/MT2 melatonin receptor agonist approved for insomnia treatment . M-II-d3 is synthesized by substituting three hydrogen atoms with deuterium at the hydroxy position of the parent metabolite, enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies .

Preparation Methods

The preparation of Ramelteon Metabolite M-II-d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the Ramelteon Metabolite M-II molecule. This process is typically carried out through custom synthesis methods. The chemical name for this compound is 2-hydroxy-N-(2-((S)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propanamide . The synthetic routes and reaction conditions for producing this compound are proprietary and often involve complex organic synthesis techniques .

Chemical Reactions Analysis

Ramelteon Metabolite M-II-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones or aldehydes, while reduction can result in the formation of alcohols .

Scientific Research Applications

Pharmacological Profile

Mechanism of Action
Ramelteon acts as an agonist at the melatonin MT1 and MT2 receptors, which play a crucial role in regulating circadian rhythms and sleep-wake cycles. M-II-d3, the primary active metabolite, exhibits a lower binding affinity for these receptors compared to Ramelteon but circulates at significantly higher concentrations, potentially enhancing its biological effects .

Binding Affinity
The binding affinities of Ramelteon and its metabolites can be summarized as follows:

CompoundMT1 Receptor Affinity (Ki, nM)MT2 Receptor Affinity (Ki, nM)
Ramelteon0.0210.053
M-II-d30.6751.5
Melatonin0.3680.807

This table illustrates that while M-II-d3 has lower affinity than its parent compound, its higher systemic exposure may compensate for this difference in potency .

Clinical Applications

Sleep Disorders
M-II-d3 has been shown to significantly increase non-rapid eye movement (NREM) sleep while decreasing wakefulness in animal models. Studies indicate that doses as low as 0.1 mg/kg can yield substantial improvements in sleep quality . This suggests its potential utility in treating various sleep disorders, particularly insomnia.

Circadian Rhythm Regulation
Given its action on melatonin receptors, M-II-d3 may also play a role in circadian rhythm regulation. Research indicates that compounds targeting these receptors can help mitigate circadian rhythm disruptions caused by shift work or jet lag .

Case Studies

  • Insomnia Treatment in Cats
    • Objective : To evaluate the efficacy of M-II-d3 in promoting sleep.
    • Findings : In freely moving cats, M-II-d3 administration led to a significant increase in NREM sleep duration and a decrease in wakefulness over a sustained period .
  • Human Pharmacokinetics Study
    • Objective : To assess the pharmacokinetic profile of Ramelteon and its metabolites.
    • Findings : The study demonstrated that M-II-d3 has a longer half-life than Ramelteon, contributing to prolonged systemic exposure and enhanced therapeutic effects .

Safety Profile

M-II-d3 exhibits a favorable safety profile with no significant adverse effects reported during clinical trials. Unlike traditional sedatives, it does not impair cognitive function or motor coordination, making it a promising candidate for long-term use in sleep disorders .

Mechanism of Action

Ramelteon Metabolite M-II-d3 exerts its effects by mimicking melatonin, a naturally occurring hormone responsible for regulating the circadian rhythm and sleep-wake cycle. Ramelteon and its metabolites, including M-II-d3, have a high affinity for melatonin receptors MT1 and MT2, located in the brain’s suprachiasmatic nucleus. By binding to these receptors, this compound helps regulate sleep patterns and improve sleep onset .

Comparison with Similar Compounds

Key Properties of M-II-d3:

  • Chemical Formula: C₁₆D₃H₁₈NO₃
  • Molecular Weight : 278.36 g/mol
  • CAS Number : 1246812-22-5
  • Purity : >95% (HPLC)
  • Role : Used in drug metabolism studies to track Ramelteon’s pharmacokinetics and receptor interactions .

Ramelteon undergoes hepatic metabolism via cytochrome P450 (CYP)1A2, forming M-II as its major metabolite. M-II exhibits 20- to 30-fold greater systemic exposure than Ramelteon but has ~1/50th the receptor activity of the parent compound, with IC₅₀ values of 208 pM (MT1) and 1470 pM (MT2) .

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below contrasts M-II-d3 with structurally or functionally related metabolites and deuterated analogs:

Compound Parent Drug Key Features Receptor Activity/IC₅₀ Applications
Ramelteon Metabolite M-II-d3 Ramelteon Deuterated analog of M-II; used as a reference standard. MT1: 208 pM; MT2: 1470 pM Pharmacokinetic studies
Regorafenib N-oxide M2 Regorafenib Active metabolite; inhibits VEGFR1/2/3 (IC₅₀: 13/4.2/46 nM) . Multi-kinase inhibitor Cancer therapy
Flurbiprofen-d5 Flurbiprofen Deuterated NSAID metabolite; used in anti-inflammatory research. COX-1/2 inhibition Inflammation studies
Monomethyl Fumarate-d3 Dimethyl Fumarate Deuterated metabolite of dimethyl fumarate; modulates Nrf2 pathway. Immunomodulation Multiple sclerosis research

Pharmacological and Metabolic Distinctions

  • Receptor Selectivity: M-II-d3 retains Ramelteon’s MT1/MT2 selectivity but with reduced potency compared to the parent drug . In contrast, Regorafenib M2 targets kinase pathways unrelated to melatonin receptors . Flurbiprofen-d5 and Monomethyl Fumarate-d3 act on entirely different pathways (COX and Nrf2, respectively) .
  • Metabolic Pathways: M-II-d3 is derived from Ramelteon via CYP1A2-mediated oxidation, whereas Regorafenib M2 forms via CYP3A4 oxidation . Unlike M-II-d3, Monomethyl Fumarate-d3 undergoes esterase-mediated hydrolysis .

Clinical and Research Relevance

  • M-II-d3 is critical for quantifying Ramelteon’s metabolic clearance and drug-drug interaction studies .
  • Regorafenib M2 is pharmacologically active and contributes to its parent drug’s anticancer efficacy, unlike M-II-d3, which is a non-therapeutic tracer .
  • Monomethyl Fumarate-d3 is used to study the pharmacokinetics of dimethyl fumarate, a drug with distinct therapeutic goals compared to Ramelteon .

Biological Activity

Ramelteon, a melatonin receptor agonist, is primarily used for the treatment of insomnia. Its major active metabolite, M-II, has been shown to possess biological activity that contributes to the pharmacological effects of ramelteon. This article delves into the biological activity of Ramelteon Metabolite M-II-d3, focusing on its receptor interactions, pharmacodynamics, pharmacokinetics, and relevant case studies.

Overview of Ramelteon and Its Metabolite M-II

Ramelteon acts predominantly on the melatonin receptors MT1 and MT2. The metabolite M-II is formed through hepatic metabolism and exhibits significant biological activity. Although M-II has lower affinity for these receptors compared to ramelteon, it circulates at higher concentrations, which may enhance its pharmacological effects.

Key Characteristics of Ramelteon and M-II

CharacteristicRamelteonM-II
Affinity for MT1 (Ki) 14 ± 0.5 pM114 pM
Affinity for MT2 (Ki) 112 ± 5 pM566 pM
IC50 for MT1 21.2 ± 0.5 pM208 pM
IC50 for MT2 53.4 ± 0.5 pM1470 pM
Half-life 1 to 2.6 hours2 to 5 hours
Systemic Exposure Lower than M-IIHigher (20-100 times)

Pharmacodynamics

M-II functions as a partial agonist at both MT1 and MT2 receptors but with reduced potency compared to ramelteon. This lower potency is compensated by its higher systemic exposure, leading to significant biological activity.

  • Receptor Binding : M-II binds to melatonin receptors with affinities approximately 10-fold lower for MT1 and about 5-fold lower for MT2 than ramelteon .
  • Functional Activity : In vitro studies have demonstrated that M-II can inhibit cAMP production in cells expressing human melatonin receptors, although it requires higher concentrations than ramelteon .

Pharmacokinetics

The pharmacokinetic profile of M-II indicates that it has a longer half-life than ramelteon and achieves greater systemic exposure due to its metabolic pathways.

  • Absorption : Following oral administration, ramelteon's absorption is rapid; however, due to extensive first-pass metabolism, the systemic availability of M-II is significantly higher.
  • Distribution : M-II shows a volume of distribution suggesting extensive tissue penetration similar to ramelteon.
  • Elimination : The elimination half-life of M-II ranges from 2 to 5 hours, allowing for sustained activity compared to the shorter half-life of ramelteon .

Case Studies and Research Findings

Research has shown that despite its lower affinity for melatonin receptors, M-II contributes significantly to the sleep-promoting effects observed in clinical settings.

  • Study on Sleep Efficiency : A study involving cats demonstrated that higher doses of M-II improved sleep duration and efficiency, suggesting its role in enhancing the hypnotic effects of ramelteon .
  • Clinical Implications : In clinical trials assessing the efficacy of ramelteon in preventing delirium in hospitalized patients, the influence of M-II was noted in improving sleep quality and reducing episodes of delirium .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Ramelteon Metabolite M-II-d3 in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity for deuterated metabolites. Key steps include:

  • Sample Preparation : Use protein precipitation with acetonitrile or solid-phase extraction to isolate the metabolite from plasma/serum .
  • Chromatographic Separation : Employ a reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid) to resolve M-II-d3 from endogenous compounds .
  • Mass Detection : Monitor transitions specific to M-II-d3 (e.g., m/z 276 → 233 for quantification) to avoid interference from non-deuterated isoforms .
    • Validation : Include calibration curves (1–1000 ng/mL), precision (CV <15%), and recovery studies (>80%) per FDA bioanalytical guidelines .

Q. How does this compound interact with melatonin receptors MT1 and MT2?

  • Methodological Answer : Receptor binding assays using radiolabeled ligands (e.g., ²⁵I-melatonin) in transfected HEK293 cells are standard. Key parameters:

  • IC₅₀ Determination : M-II-d3 shows higher affinity for MT1 (IC₅₀ = 208 pM) than MT2 (IC₅₀ = 1470 pM) via competitive binding assays .
  • Functional Activity : Use cAMP inhibition assays (MT1) or ERK phosphorylation (MT2) to confirm agonist activity .
    • Controls : Include Ramelteon as a positive control and vehicle for baseline activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of M-II-d3 across species?

  • Methodological Answer : Discrepancies often arise from interspecies metabolic differences. To address this:

  • Comparative Studies : Conduct parallel in vitro metabolism assays using liver microsomes from humans, rats, and dogs. Monitor metabolite formation via LC-MS/MS .
  • Enzyme Mapping : Identify cytochrome P450 isoforms (e.g., CYP1A2, CYP3A4) responsible for M-II-d3 formation using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • In Vivo Validation : Perform crossover studies in animal models with serial blood sampling to assess half-life (t₁/₂) and bioavailability differences .

Q. What experimental designs are optimal for studying M-II-d3’s role in mitigating neuroinflammation linked to delirium?

  • Methodological Answer : Leverage translational models combining clinical data and preclinical assays:

  • Clinical Correlates : Analyze postoperative delirium rates in cancer patients administered Ramelteon (8 mg/day) vs. placebo, with M-II-d3 plasma levels quantified .
  • Mechanistic Studies : Use LPS-induced neuroinflammation models in rodents. Measure TNF-α/IL-6 levels in cerebrospinal fluid (ELISA) and melatonin receptor expression (qPCR) in hippocampal tissue .
  • Dose-Response : Compare M-II-d3’s anti-inflammatory effects at 10–100 nM in microglial cell cultures .

Q. How can metabolomics approaches identify off-target effects of M-II-d3 in non-neuronal tissues?

  • Methodological Answer : Untargeted metabolomics using high-resolution MS (HRMS) coupled with pathway analysis:

  • Tissue Sampling : Collect liver, kidney, and brain tissues from treated rodents. Extract metabolites using methanol/water .
  • Data Processing : Use XCMS or MetaboAnalyst for peak alignment and annotation against databases (e.g., HMDB, METLIN). Focus on pathways like oxidative stress (glutathione) or lipid metabolism .
  • Validation : Confirm findings with targeted assays (e.g., glutathione reductase activity) and histopathology .

Q. Guidance for Addressing Contradictions

  • Data Reconciliation : Cross-validate findings using orthogonal methods (e.g., SPR for binding kinetics vs. functional assays) .
  • Meta-Analysis : Aggregate data from preclinical and clinical studies to identify confounding variables (e.g., age, CYP polymorphisms) .

Properties

IUPAC Name

3,3,3-trideuterio-2-hydroxy-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-10(18)16(19)17-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-20-14/h4-5,10,12,18H,2-3,6-9H2,1H3,(H,17,19)/t10?,12-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFNIJYHXMJYJN-PJCDIQNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ramelteon Metabolite M-II-d3
Ramelteon Metabolite M-II-d3
Ramelteon Metabolite M-II-d3
Ramelteon Metabolite M-II-d3
Ramelteon Metabolite M-II-d3
Ramelteon Metabolite M-II-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.